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7-Oxa-4-azaspiro[2.5]octane

Cat. No.: B3046675
CAS No.: 126616-59-9
M. Wt: 113.16 g/mol
InChI Key: UPJCBQLITBUPMD-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds, characterized by two or more rings connected through a single, shared atom known as the spiroatom, represent a fascinating and valuable class of molecules. wikipedia.orgrsc.org Their rigid, well-defined three-dimensional conformations distinguish them from their more flexible acyclic or planar aromatic counterparts, making them privileged scaffolds in various scientific domains, particularly medicinal chemistry. researchgate.netrsc.org

The formal study of spiro compounds began with the work of Adolf von Baeyer in 1900, who first proposed a nomenclature system for these unique bicyclic structures. wikipedia.org Early examples of spirocycles were found in natural products, such as β-vetivone, which was isolated from vetiver oil in 1939. rsc.org For many years, the synthesis of these structures was considered a significant challenge due to the steric strain involved in creating a quaternary spiro center. researchgate.net However, recent decades have witnessed a surge of interest and major developments in the synthetic chemistry of spirocycles. rsc.org This renaissance is driven by the recognition that their inherent three-dimensionality can lead to improved physicochemical properties and novel biological activities, prompting their inclusion in diversity-oriented synthesis and drug discovery programs. researchgate.netresearchgate.net

The defining feature of a spirocycle is the spiroatom, a single tetrahedral sp³-hybridized carbon atom that serves as the junction for two rings. rsc.org This arrangement forces the planes of the two rings to be orthogonal to each other, creating a rigid, non-planar molecular scaffold. rsc.org This inherent three-dimensionality is a key topological feature that allows for a more precise and defined orientation of functional groups in space. researchgate.netresearchgate.net

From a topological perspective, molecular graphs are used to describe the connectivity of atoms and bonds. chinesechemsoc.org The spiro junction creates a unique node in the molecular graph, leading to complex and often chiral structures. chinesechemsoc.orgmdpi.com This structural rigidity reduces the conformational flexibility of the molecule, which can be highly advantageous in the design of bioactive compounds, as it can enhance binding specificity to target proteins and improve metabolic stability. researchgate.netrsc.org The high content of sp³-hybridized carbon atoms in many spirocyclic scaffolds is considered essential for the effective exploration of three-dimensional chemical space. researchgate.net

Spiro compounds are broadly classified as either carbocyclic (containing only carbon atoms in the rings) or heterocyclic (containing one or more heteroatoms like oxygen, nitrogen, or sulfur). wikipedia.org Oxa-azaspiro systems are a subclass of heterocyclic spirocycles that incorporate both oxygen and nitrogen atoms within their framework.

The nomenclature of spiro compounds is governed by IUPAC rules. iupac.org The systematic name begins with the prefix "spiro," followed by square brackets containing the number of atoms in each ring, excluding the spiroatom, starting with the smaller ring and separated by a period. wikipedia.org For heterocyclic systems, a method known as replacement ('a') nomenclature is used. The positions of the heteroatoms are indicated by numbers, and their identity is specified by prefixes such as "oxa" for oxygen and "aza" for nitrogen. iupac.orgqmul.ac.uk Numbering begins in the ring adjacent to the spiroatom, starting with an atom in the smaller ring if one exists. When there is a choice, low locants are assigned to the heteroatoms according to their seniority (O > S > N). qmul.ac.uk

For the compound of interest, 7-Oxa-4-azaspiro[2.5]octane , the name indicates:

spiro : A spirocyclic compound.

[2.5] : A three-membered ring (2 atoms + spiroatom) and a six-membered ring (5 atoms + spiroatom).

octane : A total of eight atoms in the bicyclic system.

7-Oxa-4-aza : An oxygen atom at position 7 and a nitrogen atom at position 4.

ComponentDescription
spiro Denotes a system with a single shared atom between two rings.
[2.5] Indicates a cyclopropane (B1198618) ring (2 atoms + spiroatom) and a piperidine (B6355638) ring (5 atoms + spiroatom).
octane Specifies a total of eight atoms forming the two rings.
7-Oxa An oxygen atom is located at the 7-position.
4-Aza A nitrogen atom is located at the 4-position.

Structural Features and Topological Significance of Spirocyclic Scaffolds

Significance of this compound and Related Scaffolds

The unique structural arrangement of this compound, combining a small, strained cyclopropane ring with a larger oxa-aza heterocycle, makes it a valuable and sought-after motif in modern organic synthesis. Its rigid framework provides a well-defined exit vector for substituents, making it an attractive scaffold for building molecular complexity.

This compound and its derivatives are recognized as versatile building blocks in chemical synthesis. The presence of multiple reactive sites—the secondary amine, the ether linkage, and the cyclopropane ring—allows for a wide range of chemical transformations. The nitrogen atom can be readily functionalized through reactions such as acylation, alkylation, or arylation, providing a point for diversification. researchgate.net

This scaffold serves as a key intermediate in the synthesis of more complex heterocyclic compounds and biologically active molecules. evitachem.com Its incorporation into a larger molecule can impart desirable physicochemical properties, such as increased three-dimensionality and metabolic stability, which are often sought in drug discovery programs. rsc.org

The demand for novel, three-dimensional molecular frameworks has led to the inclusion of scaffolds like this compound in compound libraries for high-throughput screening. researchgate.netactivate-scientific.com The development of modular synthetic routes allows for the rapid generation of a diverse set of derivatives from a common spirocyclic core. researchgate.net For instance, one reported synthesis of the core structure of this compound involves a multi-step sequence starting from 1-hydroxy-1-cyclopropane carboxylic acid methyl ester. The availability of such building blocks, often as hydrochloride salts for improved stability and handling, facilitates their use in both academic and industrial research settings. activate-scientific.comachemblock.comsigmaaldrich.com The strategic use of such spirocyclic building blocks enables the exploration of previously inaccessible chemical space, increasing the potential for discovering new lead compounds in drug development. rsc.orgresearchgate.net

Contribution to Molecular Complexity and Three-Dimensionality in Chemical Space

In modern drug discovery and materials science, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This shift is driven by the understanding that three-dimensionality is a key feature of natural products and biological molecules, which often interact with proteins in intricate, non-planar binding sites. tandfonline.com Spirocyclic scaffolds, such as this compound, are instrumental in this effort to explore and populate new areas of chemical space. researchgate.netnih.gov

The primary advantage of spirocycles is their inherent three-dimensionality. tandfonline.combldpharm.com Unlike fused or simple monocyclic ring systems, the spiro junction—a single atom shared by two rings—forces the rings into perpendicular planes. This creates a rigid, well-defined three-dimensional shape that can project functional groups in precise vectors, much like a molecular scaffold. tandfonline.comsigmaaldrich.com This structural rigidity is beneficial as it reduces the conformational entropy penalty that a molecule pays upon binding to a target, potentially leading to stronger and more specific interactions. researchgate.net

A key metric used to quantify molecular complexity is the fraction of sp³ hybridized carbons (Fsp³), which is the ratio of sp³ carbons to the total carbon count. bldpharm.com A higher Fsp³ value is generally associated with greater three-dimensionality and has been correlated with a higher probability of success for compounds progressing through clinical trials. bldpharm.com The quaternary carbon at the core of spirocycles like this compound inherently increases the Fsp³ count, pushing molecular design into a more "drug-like" and structurally novel chemical space. researchgate.netbldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B3046675 7-Oxa-4-azaspiro[2.5]octane CAS No. 126616-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-4-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6(1)5-8-4-3-7-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJCBQLITBUPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625026
Record name 7-Oxa-4-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126616-59-9
Record name 7-Oxa-4-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 7 Oxa 4 Azaspiro 2.5 Octane and Its Derivatives

Foundational Approaches to Azaspiro[2.5]octane Systems

The construction of the azaspiro[2.5]octane core, a key structural motif in various biologically active compounds, relies on several foundational synthetic strategies. These approaches can be broadly categorized into cyclization reactions and spiro-annulation strategies.

Cyclization Reactions for Spirocyclic Core Construction

Cyclization reactions are a cornerstone in the synthesis of azaspiro[2.5]octane systems. These reactions involve the formation of one of the rings of the spirocyclic system from an acyclic or cyclic precursor. A common approach involves the intramolecular cyclization of a suitably functionalized piperidine (B6355638) or cyclopropane (B1198618) derivative. For instance, the treatment of halo-piperidyl ketones with borane (B79455) reagents can lead to the formation of the spirocyclic framework through an acid-catalyzed reaction.

Another prominent cyclization strategy involves the reaction of cyclohexanone (B45756) with ammonia (B1221849) and sodium hypochlorite (B82951). This method can be rendered more efficient and safer through the use of microreaction systems, which allow for precise control over reaction parameters like temperature and time. The Staudinger reaction, involving the cycloaddition of imines to ketenes, represents a single-step method to afford azetidin-2-one (B1220530) derivatives, which can be precursors to more complex azaspiro systems. thieme-connect.com Furthermore, samarium(II) iodide has been utilized to mediate the cyclization of unsaturated lactams, resulting in the formation of spirocyclic pyrrolidinones with high diastereocontrol. thieme-connect.com

Spiro-Annulation Strategies

Spiro-annulation strategies involve the formation of the second ring at a spiro-center that is already part of another ring. This can be achieved through various methods, including the annulation of a cyclopentane (B165970) or a four-membered ring onto a pre-existing ring system. rsc.org Palladium-catalyzed annulation strategies have been developed to provide access to functionalized piperidines from readily available cyclic carbamates. researchgate.net

One notable example is the use of the Corey-Chaykovsky reagent on N-Boc-piperidone to form an epoxide, which then undergoes thermal ring-opening with arylamines to produce aminoalcohols. acs.org Subsequent acylation and intramolecular cyclization with a base like potassium tert-butoxide yield the desired spirocyclic compounds. acs.org Another approach involves the acylation of an aminoalcohol with a functionalized acid chloride, followed by a double cyclization reaction promoted by excess potassium tert-butoxide to construct the spirocyclopropyl system. acs.org

Specific Synthetic Routes for 7-Oxa-4-azaspiro[2.5]octane

The synthesis of the specific this compound core and its derivatives often requires tailored multi-step protocols that combine various ring-forming and functional group manipulation techniques.

Multi-step Synthesis Protocols

A common multi-step synthesis for this compound starts with 1-hydroxy-1-cyclopropane carboxylic acid methyl ester. This synthesis generally proceeds through four key steps: substitution, hydrogenation, cyclization, and reduction. Similarly, the synthesis of a derivative, tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate, also utilizes methyl 1-hydroxy-1-cyclopropanecarboxylate as a starting material and involves a sequence of substitution, cyclization, and reduction reactions. evitachem.com

The synthesis of another derivative, 4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane, begins with the preparation of 2,4-dimethoxybenzyl chloride from 2,4-dimethoxybenzyl alcohol and thionyl chloride. evitachem.com This is followed by the reaction of the benzyl (B1604629) chloride with a suitable azaspiro compound under basic conditions to form the spirocyclic ring, and a final cyclization step to yield the target molecule. evitachem.com

Ring Formation and Functional Group Modification Techniques

The formation of the rings in this compound and its derivatives often involves specific reagents and conditions. For example, the cyclization step in the synthesis starting from 1-hydroxy-1-cyclopropane carboxylic acid methyl ester typically employs sodium hydride as a base in tetrahydrofuran (B95107) at low temperatures. evitachem.com The introduction of bromoacetonitrile (B46782) can facilitate the cyclization process. evitachem.com

Functional group modifications are also crucial. For instance, reduction of intermediate compounds is often necessary to obtain the final product. Lithium aluminum hydride is a common reducing agent used for this purpose. evitachem.com The synthesis of 2-{7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride is noted to involve multiple steps including ring formation and functional group modification, highlighting the modularity of these synthetic approaches. ontosight.ai

Synthesis via Heterocyclic Chemistry Approaches

Heterocyclic chemistry provides a powerful toolkit for the synthesis of complex structures like this compound. The synthesis of 2-{7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride is specifically mentioned to be achievable through reactions involving heterocyclic chemistry. ontosight.ai A notable example is the synthesis of N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine from 3,4-dihydro-2H-pyran via an N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide intermediate. uzh.ch This demonstrates the utility of starting from readily available heterocyclic precursors.

The table below summarizes some of the key synthetic approaches discussed:

Starting Material Key Steps Target Compound/Core Citation
1-hydroxy-1-cyclopropane carboxylic acid methyl esterSubstitution, hydrogenation, cyclization, reductionThis compound
Methyl 1-hydroxy-1-cyclopropanecarboxylateSubstitution, cyclization, reductiontert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate evitachem.com
2,4-dimethoxybenzyl alcoholFormation of benzyl chloride, reaction with azaspiro compound, cyclization4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane evitachem.com
3,4-dihydro-2H-pyranFormation of thiocarboxamide intermediate, cyclizationN-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine uzh.ch
N-Boc-piperidoneEpoxidation, ring-opening with arylamines, acylation, cyclizationSpiropiperidines acs.org
CyclohexanoneReaction with ammonia and sodium hypochlorite6-Methyl-6-azaspiro[2.5]octane

Utilization of Specific Starting Materials

A common and well-documented route to synthesize the core structure of these compounds involves starting with cyclopropane derivatives. For the synthesis of 4-oxa-7-azaspiro[2.5]octane, a key starting material is methyl 1-hydroxy-1-cyclopropanecarboxylate. The synthesis from this starting material typically involves a four-step process: substitution, hydrogenation, cyclization, and reduction. The reaction often employs sodium hydride as a base in a tetrahydrofuran solvent at controlled temperatures between -10°C and 10°C.

Another approach utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate (B1207046) as the starting material. This method is considered safer as it avoids the use of hazardous reagents like boron trifluoride diethyl etherate. google.com The synthesis proceeds through substitution, the addition of a protective group, deprotection, and finally, reduction to yield the desired 4,7-diazaspiro[2.5]octane compounds. google.com

For the synthesis of 1-oxa-2-azaspiro[2.5]octane, a common method involves the reaction of cyclohexanone with hydroxylamine (B1172632) sulfonic acid in an alkaline medium, though this method results in a modest yield of 30-35%. smolecule.com A more efficient synthesis reacts cyclohexanone with ammonia and sodium hypochlorite in a toluene (B28343) solvent, which improves the yield by leveraging microreaction technology. smolecule.com

Advanced and Sustainable Synthetic Techniques

The synthesis of 1-oxa-2-azaspiro[2.5]octane has been significantly advanced through the use of continuous-flow microreactor technology. smolecule.comresearchgate.netcip.com.cndntb.gov.ua This method offers precise control over reaction parameters, which is particularly crucial for managing the highly exothermic nature of the cyclization process. smolecule.com Microreaction systems provide enhanced heat transfer and reduced thermal mass compared to traditional batch reactors, leading to better temperature control and improved selectivity. smolecule.com The system can be designed with modules for predispersion, reaction, and phase separation to optimize droplet formation and control. smolecule.com Research has shown that the yield of azo-coupling reactions, a key step in some related syntheses, can exceed 96% under optimized conditions in a microreactor system. researchgate.net

Optimizing reaction conditions is critical for maximizing the yield and selectivity of spirocyclic compounds. For the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, a related spiro compound, a key step is the metal-catalyzed oxidative cyclization of an amide precursor. mdpi.com Studies have shown that catalysts like Cu[(CH3CN)4ClO4] and rhodium acetate, with PhI(OAc)2 as an oxidant, can achieve yields of 72% and 75%, respectively. mdpi.com The choice of base is also crucial in subsequent alkylation reactions, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) being identified as the most effective base for the alkylation of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione with propargyl bromide. mdpi.com

In the synthesis of 4,7-diazaspiro[2.5]octane compounds, the reduction step can be carried out by dissolving the precursor in an organic solvent and adding a reducing agent. google.com The choice of acid for deprotection steps is also important, with options including inorganic acids like hydrogen chloride or organic acids like trifluoroacetic acid. google.com

The development of alternative reagents and catalysts is an ongoing area of research to improve the safety and efficiency of spirocyclization reactions. A notable example is the move away from hazardous reagents like boron trifluoride diethyl etherate in the synthesis of 4,7-diazaspiro[2.5]octane compounds. google.com Instead, a safer method utilizes a 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivative. google.com

In the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, various metal catalysts have been investigated for the oxidative cyclization step. mdpi.com While copper and rhodium catalysts have proven effective, others like manganese acetate, ferrous chloride, and zinc chloride failed to catalyze the reaction. mdpi.com This highlights the importance of catalyst selection in achieving the desired transformation.

For the synthesis of spiroisoxazolones, various catalysts derived from diphenyl prolinols have been studied, with some showing lower levels of stereoselectivity than others. acs.org

Optimization of Reaction Conditions for Improved Yield and Selectivity

Preparation of Substituted this compound Derivatives

The versatility of the this compound scaffold allows for the introduction of various functional moieties to create a diverse range of derivatives with tailored properties.

Functional groups such as acetic acid moieties and benzyl groups can be introduced to the core spirocyclic structure. For instance, 2-{7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid is a derivative that incorporates an acetic acid group. ontosight.aiontosight.ai The synthesis of such compounds may involve multi-step processes including ring formation and functional group modification. ontosight.ai The presence of the acetic acid moiety adds to the functional and potential biological properties of the molecule. ontosight.ai

Benzyl groups can also be attached to the nitrogen atom of the azaspiro ring system. An example is 4-benzyl-7-oxa-4-azaspiro[2.5]octane, which is used as a versatile scaffold in the synthesis of bioactive molecules. chemshuttle.com Another example is 4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane, which is synthesized for research in medicinal chemistry and organic synthesis. evitachem.com The synthesis of this derivative involves the preparation of 2,4-dimethoxybenzyl chloride, followed by its reaction with a suitable azaspiro compound under basic conditions, and a final cyclization step. evitachem.com

The introduction of these functional groups can be achieved through various reactions, including nucleophilic substitution at the nitrogen atom. Protective groups, such as t-butoxycarbonyl (Boc) and benzyl, are often used during the synthesis of these derivatives and are removed in subsequent steps. google.com

Interactive Data Tables

Table 1: Synthesis of 1-Oxa-2-azaspiro[2.5]octane

Method Starting Materials Reagents Solvent Yield Reference
Alkaline Medium Cyclohexanone Hydroxylamine sulfonic acid Alkaline 30-35% smolecule.com
Microreaction Technology Cyclohexanone Ammonia, Sodium hypochlorite Toluene Improved smolecule.com

Table 2: Substituted this compound Derivatives

Compound Name Functional Moiety Molecular Formula Molecular Weight ( g/mol ) Reference
2-{7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid Acetic acid C9H14ClN2O3 ontosight.ai
4-benzyl-7-oxa-4-azaspiro[2.5]octane Benzyl C13H17NO 203.28 chemshuttle.com
4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane 2,4-Dimethoxyphenylmethyl C15H21NO3 263.34 evitachem.com

Chemical Reactivity and Transformation Studies of the 7 Oxa 4 Azaspiro 2.5 Octane Core

Reactions at the Azaspiro Ring System

The inherent reactivity of the 7-oxa-4-azaspiro[2.5]octane ring system is primarily centered around the secondary amine and the strained cyclopropane (B1198618) ring. These features allow for a range of chemical transformations, enabling the synthesis of diverse derivatives.

Functionalization of Nitrogen and Carbon Atoms within the Rings

The nitrogen atom of the morpholine (B109124) ring is a primary site for functionalization due to its nucleophilic character. Standard N-alkylation and N-acylation reactions proceed readily, allowing for the introduction of a wide variety of substituents. chemenu.com

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated under standard conditions to introduce various functional groups. For instance, reaction with benzyl (B1604629) halides or other alkylating agents provides N-substituted derivatives. Similarly, acylation with acid chlorides or anhydrides yields the corresponding amides. These reactions are fundamental in diversifying the core structure for applications such as drug discovery, where the N-substituent can be tailored to modulate biological activity. acs.orgmolport.com

Reagent TypeExample ReagentProduct TypeReference
Alkyl HalideBenzyl bromideN-Benzyl-7-oxa-4-azaspiro[2.5]octane
Acid Chloride6-chloropyridazine-3-carbonyl chlorideN-Acyl-7-oxa-4-azaspiro[2.5]octane derivative google.com
Carbamoyl (B1232498) ChloridePhenyl carbamoyl chlorideN-Carbamoyl-7-oxa-4-azaspiro[2.5]octane chemenu.com

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the this compound core is a more challenging yet highly desirable transformation for introducing complexity. While direct C-H activation on this specific scaffold is not extensively documented, related methodologies offer potential pathways. For instance, electrophilic amination of C-H acidic compounds has been demonstrated using related 1-oxa-2-azaspiro[2.5]octane systems (oxaziridines), suggesting that under appropriate conditions, the carbon atoms of the this compound ring system could be functionalized. researchgate.netacs.org

Ring Expansion and Contraction Methodologies

Manipulation of the ring sizes within the azaspirocyclic framework can lead to novel scaffolds with altered three-dimensional shapes and properties. While specific examples for the this compound core are not prevalent in the literature, methodologies developed for other azaspirocycles are illustrative of the potential transformations.

Ring Expansion: Ring expansion of azaspirocycles can be achieved through various synthetic strategies. For example, the treatment of N-alkylated prolinols with trifluoroacetic anhydride (B1165640) can induce a ring expansion to form 3-hydroxypiperidines. researchgate.net This type of rearrangement, if applied to a suitably functionalized this compound derivative, could potentially lead to larger ring systems.

Ring Contraction: Conversely, ring contraction reactions can provide access to smaller, more constrained ring systems. For example, treatment of six- and seven-membered heterocyclic enamino esters with bromine followed by a base has been shown to induce ring contraction to the corresponding five- and six-membered azacyclic aldehydes. lnu.edu.cn Such a strategy could potentially be adapted to modify the morpholine ring of the this compound core.

TransformationGeneral MethodologyPotential Application to this compound
Ring ExpansionRearrangement of N-alkylated prolinolsExpansion of the morpholine ring
Ring ContractionReaction of heterocyclic enamino esters with bromine and baseContraction of the morpholine ring

Regioselective and Stereoselective Transformations

The inherent chirality and distinct reactive sites of the this compound scaffold make it an interesting substrate for regioselective and stereoselective reactions.

Regioselectivity: In substituted derivatives, the different reactivity of various positions allows for regioselective transformations. For example, in a derivative bearing both a reactive nitrogen and another functional group, reactions can often be directed to one site over the other by careful choice of reagents and conditions. The synthesis of complex molecules often relies on such regioselective steps. thieme-connect.com

Stereoselectivity: The synthesis of enantiomerically pure spirocycles is of great interest, particularly for pharmaceutical applications. Chiral auxiliaries or catalysts can be employed in the synthesis of this compound derivatives to control the stereochemistry at the spirocenter and other chiral centers. Furthermore, reactions on the pre-formed spirocyclic scaffold can proceed with high diastereoselectivity due to the conformational constraints imposed by the ring system. evitachem.com

Reactions of Substituted this compound Analogues

The introduction of functional groups onto the this compound core opens up a vast chemical space for further derivatization and the exploration of structure-activity relationships.

Reactivity of Pendant Functional Groups (e.g., acetic acid moiety)

Derivatives of this compound bearing pendant functional groups, such as carboxylic acids or amides, are valuable intermediates for the synthesis of more complex molecules.

A notable example is 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride, which features a carboxylic acid group on the cyclopropane ring. enaminestore.com This carboxylic acid moiety can undergo standard transformations, such as esterification and amide bond formation, to introduce a wide range of substituents. These reactions are crucial for building libraries of compounds for biological screening.

Pendant GroupReaction TypeProduct
Carboxylic AcidAmide CouplingCarboxamide
Carboxylic AcidEsterificationEster
AmideHydrolysisCarboxylic Acid

Derivatization Strategies for Enhancing Molecular Diversity

The this compound scaffold serves as a versatile building block for the creation of diverse molecular libraries. Its rigid three-dimensional structure is a desirable feature in drug design.

One effective strategy involves the initial functionalization of the nitrogen atom, followed by further modifications of the introduced substituent. For example, N-acylation with a functionalized carboxylic acid can introduce a handle for subsequent reactions, such as cross-coupling or further amide bond formations. acs.org This approach has been successfully employed in the discovery of potent and selective histamine-3 receptor antagonists based on an azaspiro[2.5]octane carboxamide scaffold. acs.org The modular nature of this synthetic approach allows for the rapid generation of analogues with varied properties. nih.govactivate-scientific.com

Mechanism of Action in Organic Synthesis

The unique reactivity of the azaspiro[2.5]octane system, specifically the oxaziridine (B8769555) variant, is rooted in the strained three-membered ring containing a weak N-O bond. ignited.in This inherent strain and the electrophilic nature of the heteroatoms drive a range of chemical transformations. nih.govignited.in These reagents are typically involved in concerted atom-transfer reactions, where the driving force is the release of ring strain and the formation of a stable imine or carbonyl byproduct. acs.orgnih.gov

One of the most prominent applications of the oxaziridine core is in electrophilic amination. The compound 1-oxa-2-azaspiro[2.5]octane (also known as 3,3-pentamethyleneoxaziridine) is a classic reagent for the electrophilic transfer of a nitrogen atom. acs.orgresearchgate.net Oxaziridines with small substituents on the nitrogen atom, particularly N-H oxaziridines like 1-oxa-2-azaspiro[2.5]octane, are highly reactive towards nucleophiles. acs.orgignited.in

The mechanism involves the nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring. This reagent can effectively aminate a wide variety of nucleophiles. researchgate.net For instance, it reacts with C-H acidic compounds such as malonic and cyanoacetic acid derivatives. researchgate.netresearchgate.net The reaction proceeds by introducing a 1-hydroxycyclohexylamino group at the acidic carbon position, which can then undergo various subsequent stabilization reactions. researchgate.net Beyond carbon nucleophiles, 1-oxa-2-azaspiro[2.5]octane is a selective aminating agent for nitrogen, sulfur, and oxygen nucleophiles. researchgate.net Due to the high reactivity of these N-H oxaziridines, they are often prepared in situ for immediate use in synthesis. acs.orgnih.gov

Table 1: Electrophilic Amination with 1-Oxa-2-azaspiro[2.5]octane

Nucleophile ClassExample SubstrateProduct TypeCitation
C-Nucleophiles Malonic Acid Derivativesα-Amino Acid Derivatives researchgate.netresearchgate.net
Cyanoacetic Acid DerivativesGeminal Diamino Acid Derivatives (after rearrangement) researchgate.net
Barbituric AcidAminated Barbiturates researchgate.netresearchgate.net
N-Nucleophiles AminopyridinesHydrazino Compounds researchgate.net
Organometallics ArylmetalsPrimary Anilines researchgate.net

The oxaziridine ring system is a versatile electrophilic, aprotic source of a single oxygen atom. acs.orgnih.gov This reactivity is a cornerstone of their application in synthesis, allowing for the oxidation of numerous functional groups under mild conditions. nih.gov The mechanism is generally considered a substantially concerted atom transfer from the oxaziridine's electrophilic oxygen to the nucleophilic substrate. nih.gov

The efficiency and scope of oxygen transfer are highly dependent on the substituent attached to the oxaziridine nitrogen. N-sulfonyloxaziridines, in particular, have been extensively studied and are powerful oxidants. acs.orgignited.in The electron-withdrawing sulfonyl group enhances the electrophilicity of the oxygen atom, making these reagents capable of oxidizing a broad range of nucleophiles, including sulfides, selenides, amines, and enolates. acs.orgnih.gov Theoretical studies on the reaction between an oxaziridine and a sulfide (B99878) or sulfoxide (B87167) suggest that the transition state geometry has minimal electronic influence, allowing for efficient oxygen transfer. wayne.edu This reactivity has been harnessed for transformations such as the oxidation of secondary amines to hydroxylamines and the conversion of enamines to α-hydroxy or α-amino ketones. acs.org

Table 2: Oxygen Atom Transfer Reactions Using N-Sulfonyloxaziridines

Substrate ClassProduct ClassMechanistic FeatureCitation
Enolates α-HydroxycarbonylsWidely used for creating valuable synthetic intermediates. acs.orgignited.in
Sulfides SulfoxidesElectrophilic oxygen transfer to sulfur. acs.orgnih.gov
Secondary Amines HydroxylaminesMild, aprotic oxidation. acs.org
Enamines α-Amino or α-Hydroxy KetonesOxidation leads to functionalized ketones. acs.org
Alkenes EpoxidesRequires highly electrophilic oxaziridines (e.g., perfluorinated). nih.gov

The direct functionalization of unactivated C-H bonds is a primary goal in modern organic synthesis. Specially designed, highly reactive oxaziridines have been shown to achieve the selective oxyfunctionalization of C-H bonds. acs.org Due to the high energy barrier of this transformation, this reactivity typically requires highly electron-deficient reagents, such as perfluorinated oxaziridines, which can convert alkane C-H bonds into alcohols under ambient conditions. acs.orgnih.gov

Separately, the azaspiro-octane skeleton itself is a target structure that can be synthesized via modern C-H functionalization techniques. Rhodium(II)-catalyzed C(sp³)–H amination provides a powerful method for constructing complex nitrogen-containing rings. rsc.org For example, intramolecular C-H insertion using carbamate (B1207046) precursors on a cyclobutane (B1203170) ring system has been explored to create 5-azaspiro[3.4]octane skeletons. rsc.org This strategic approach highlights the synthetic value of the azaspirocycle core, which can be accessed by forming a key quaternary C–N bond through the stereospecific insertion into a C-H bond. rsc.org While the oxaziridine is not the catalyst in this case, these methods underscore the importance of the target spirocyclic framework in the design of novel synthetic routes. rsc.org

Spectroscopic and Advanced Analytical Characterization of 7 Oxa 4 Azaspiro 2.5 Octane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. nih.gov For 7-Oxa-4-azaspiro[2.5]octane, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

A ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the cyclopropane (B1198618) and morpholine (B109124) rings.

Based on the structure, the following proton signals would be anticipated:

Cyclopropane Protons (C1, C2): These protons would likely appear as complex multiplets in the upfield region of the spectrum due to geminal and vicinal coupling. Their chemical shift would be influenced by the ring strain and the proximity to the spiro center.

Morpholine Protons (C3, C5, C6, C8): The protons on the morpholine ring would exhibit chemical shifts characteristic of their position relative to the nitrogen and oxygen atoms. The protons adjacent to the oxygen (C8) would be expected at a lower field (higher ppm) than those adjacent to the nitrogen (C3, C5). The NH proton would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

A detailed analysis of the coupling constants (J-values) would help in determining the spatial relationship between adjacent protons. While specific data for the parent compound is not available, analysis of a derivative, 4,8-diphenyl-7-oxa-4-azaspiro[2.5]octane, shows the protons of the core structure appearing as multiplets. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H on C1/C2 Upfield region Multiplet J-coupling would be complex
H on C3/C5 Downfield from C1/C2 Multiplet J-coupling with adjacent protons
H on C8 Most downfield (excluding NH) Multiplet J-coupling with adjacent protons
NH Variable Broad Singlet N/A
Note:

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for understanding the three-dimensional structure of a molecule.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would be instrumental in confirming the assignments made from the 1D ¹H and ¹³C NMR spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. For this compound, NOESY would be critical in determining the conformation of the morpholine ring and the relative orientation of the cyclopropane ring. Cross-peaks between specific protons would confirm their spatial proximity.

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, five distinct carbon signals would be expected, corresponding to the different carbon atoms in the cyclopropane and morpholine rings, in addition to the spiro carbon.

The expected chemical shifts would be:

Spiro Carbon (C2): This quaternary carbon would likely have a unique chemical shift.

Cyclopropane Carbons (C1): These carbons would appear in the upfield region, characteristic of strained ring systems.

Morpholine Carbons (C3, C5, C6, C8): The chemical shifts of these carbons would be influenced by the electronegativity of the adjacent heteroatoms, with the carbons next to oxygen (C8) appearing at a lower field than those next to nitrogen (C3, C5).

For the derivative 4,8-diphenyl-7-oxa-4-azaspiro[2.5]octane, the carbon signals of the spiro-octane core have been reported. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 Upfield region
C2 (Spiro) Mid-field region
C3/C5 Mid-field region
C8 Downfield region
Note:

2D NMR Techniques (e.g., HSQC, NOESY) for Structural Elucidation and Conformational Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. nih.gov For this compound (C₆H₁₁NO), the molecular weight is 113.16 g/mol . fluorochem.co.uk

A high-resolution mass spectrum (HRMS) would confirm the elemental composition of the molecule. The fragmentation pattern in an MS/MS experiment would be expected to show cleavage of the morpholine and cyclopropane rings, providing further evidence for the proposed structure. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sdu.dk The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-O functional groups.

N-H Stretch: A moderate to weak absorption band would be expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretch: Absorption bands for C-H stretching in the cyclopropane and morpholine rings would appear around 2850-3000 cm⁻¹.

C-O Stretch: A strong absorption band characteristic of the C-O ether linkage would be expected in the region of 1050-1150 cm⁻¹.

The IR spectrum of the related compound, 4,8-diphenyl-7-oxa-4-azaspiro[2.5]octane, shows a strong C-O stretch at 1030 cm⁻¹ and C-H stretching at 2851 cm⁻¹. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch 3300-3500 Moderate to Weak
C-H Stretch (Aliphatic) 2850-3000 Strong
C-O Stretch (Ether) 1050-1150 Strong
Note:

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.

Gas Chromatography (GC) and Liquid Chromatography (LC): Both GC and LC, often coupled with a mass spectrometer (GC-MS or LC-MS), can be used to determine the purity of the compound. A pure sample would show a single major peak in the chromatogram. LC-MS is frequently mentioned in the patent literature for the analysis of reaction mixtures containing derivatives of this compound. googleapis.com

Chiral Chromatography: Since the spiro center of this compound is a stereocenter, chiral chromatography could be employed to separate the enantiomers if a racemic mixture is synthesized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound compounds. Given that this compound is a chiral amine, enantioselective HPLC methods are particularly important for separating its enantiomers, which is often a critical step in pharmaceutical development.

Research Findings:

In the synthesis of derivatives of this compound, such as N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine, HPLC is employed to separate diastereomeric products. For instance, the separation of diastereoisomers of a dipeptide amide derived from this spirocyclic system was achieved using a Nucleosil 100-7 column. uzh.ch The analytical separation was successful with a mobile phase of CH2Cl2/MeOH (150:1), yielding distinct retention times for the two diastereomers. uzh.ch For preparative purposes, a slightly different mobile phase of CH2Cl2/MeOH (100:1) was found to be effective. uzh.ch

The chiral separation of amines, a class of compounds to which this compound belongs, is frequently accomplished using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose, are widely used. mdpi.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol, along with an acidic additive, can significantly influence the separation. nih.gov For instance, the addition of ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) to the mobile phase has been shown to dramatically improve the chiral separation of basic compounds on polysaccharide-based CSPs. nih.gov

Interactive Data Table: HPLC Separation of a this compound Derivative

ParameterValueReference
Compound Diastereomers of a dipeptide amide from N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine uzh.ch
Column Nucleosil 100-7 uzh.ch
Mobile Phase (Analytical) CH2Cl2/MeOH 150:1 uzh.ch
Retention Time (Diastereomer 1) 62.9 min uzh.ch
Retention Time (Diastereomer 2) 85.6 min uzh.ch
Mobile Phase (Preparative) CH2Cl2/MeOH 100:1 uzh.ch
Retention Time (Diastereomer 1) 44.9 min uzh.ch
Retention Time (Diastereomer 2) 55.7 min uzh.ch

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like this compound and its derivatives. This technique is valuable for purity assessment and identification of byproducts in synthetic mixtures.

Research Findings:

While specific GC data for the parent this compound is not extensively detailed in the reviewed literature, the analysis of related spirocyclic compounds provides insight into typical methodologies. For example, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a related compound, has a reported purity of ≥97% as determined by GC. In the analysis of other complex organic molecules, GC-MS is used to separate, identify, and quantify components. derpharmachemica.com A standard GC-MS analysis might involve an electron ionization system with an ionization energy of 70 eV and helium as the carrier gas. derpharmachemica.com The temperature programming of the oven is a critical parameter that is adjusted to achieve optimal separation of the components in a mixture. derpharmachemica.com

For the characterization of 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile, a related spirocyclic compound, a retention time of approximately 25.501 minutes has been reported using GC-MS.

Interactive Data Table: Representative GC-MS Parameters for Azaspiro Compound Analysis

ParameterValueReference
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) derpharmachemica.com
Ionization Mode Electron Ionization (EI) derpharmachemica.com
Ionization Energy 70 eV derpharmachemica.com
Carrier Gas Helium derpharmachemica.com
Oven Temperature Program Example: 70°C to 220°C at 10°C/min, hold for 1 min, then to 300°C at 10°C/min derpharmachemica.com
Injection Mode Splitless derpharmachemica.com
Detector Mass Spectrometer derpharmachemica.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the calculated values based on the compound's molecular formula to confirm its identity and purity.

Research Findings:

For the derivative N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine, elemental analysis was performed to validate its synthesis. uzh.ch The results showed a close correlation between the calculated and found percentages for carbon, hydrogen, and nitrogen, confirming the molecular formula C13H16N2O. uzh.ch Similarly, for a sulfur-containing precursor, N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide, elemental analysis for C, H, N, and S was also in good agreement with the calculated values for the molecular formula C13H17NOS. uzh.ch

Interactive Data Table: Elemental Analysis of a this compound Derivative

CompoundElementCalculated (%)Found (%)Reference
N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine (C13H16N2O)C72.1972.14 uzh.ch
H7.467.35 uzh.ch
N12.9513.08 uzh.ch
N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide (C13H17NOS)C66.3566.34 uzh.ch
H7.286.70 uzh.ch
N5.955.89 uzh.ch
S13.6213.64 uzh.ch

Computational Chemistry and Theoretical Investigations of 7 Oxa 4 Azaspiro 2.5 Octane

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental to understanding the three-dimensional structure of 7-oxa-4-azaspiro[2.5]octane. These studies are essential for elucidating the preferred spatial arrangement of atoms and the conformational flexibility of the molecule.

Conformational Landscape Analysis

The conformational landscape of this compound is of significant interest due to the inherent strain in its spirocyclic system. While specific conformational analysis studies on this compound are not extensively documented in publicly available research, studies on closely related spirocyclic systems, such as 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, have been performed using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. bldpharm.comresearchgate.net These analyses have shown that the relative configuration and preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts, which reflect the steric and electronic effects of substituents. bldpharm.comresearchgate.net For this compound, theoretical calculations would be instrumental in identifying various possible conformers and their relative energies. The conformational rigidity imparted by the spirocyclic structure is considered a valuable trait in drug discovery as it can enhance binding specificity to target proteins.

Energy Minimization Studies

Energy minimization studies are computational procedures used to determine the most stable conformation of a molecule, corresponding to a local or global minimum on the potential energy surface. For this compound, these studies would involve calculating the potential energy of various conformations to identify the lowest energy, and therefore most likely, structure. Computational modeling, for instance through Density Functional Theory (DFT) calculations, can be employed to predict these stable conformers and provide a basis for experimental validation. The strain energy associated with the spiro junction is a key factor that can be quantitatively assessed through such calculations, helping to explain any unusual reactivity patterns.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. These methods are essential for predicting molecular properties and reaction outcomes.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. While specific DFT studies on this compound are not detailed in the available literature, the application of DFT to similar heterocyclic systems is common for predicting various parameters. chimicatechnoacta.ru For this compound, DFT calculations could be used to determine:

Electron Density Distribution: To identify electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of nucleophilic and electrophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are key to understanding the molecule's reactivity in pericyclic reactions and with other reagents.

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict regions for intermolecular interactions.

These theoretical insights are valuable for rationalizing the observed chemical behavior of the molecule and for designing new derivatives with tailored properties.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, including the identification of transition states and the calculation of activation barriers. For this compound, theoretical methods can be used to model various transformations, such as ring-opening reactions, substitutions, and cycloadditions. nih.gov

For instance, in the context of its use as a building block, understanding the reaction mechanisms is critical. Computational tools like the Gaussian or ORCA software packages can be used to optimize the geometries of transition states and calculate their energies, thereby predicting the most favorable reaction pathways. This predictive capability can guide the design of synthetic routes and the optimization of reaction conditions.

Molecular Docking and Simulation Studies

While detailed molecular docking and simulation studies specifically for this compound are not readily found in the public domain, such techniques are frequently applied to its derivatives in the context of drug discovery. smolecule.com These computational methods are used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme.

For derivatives of this compound, molecular docking could be used to:

Identify potential biological targets by screening against a library of protein structures.

Predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the active site of a target.

Estimate the binding free energy to rank potential drug candidates.

Molecular dynamics (MD) simulations can further be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon binding.

Prediction of Interactions with Biological Targets

Computational modeling plays a pivotal role in predicting how molecules like this compound will interact with biological targets such as enzymes and receptors. These predictive studies help to prioritize which compounds to synthesize and test, saving time and resources in the drug discovery pipeline.

The rigid, defined three-dimensional shape of the azaspiro[2.5]octane framework is considered advantageous for achieving clinical success. By using molecular docking simulations, researchers can generate hypotheses about the binding modes of this scaffold within the active site of a target protein. For instance, research on related azaspiro[2.5]octane carboxamide scaffolds led to the identification of potent and selective antagonists for the histamine-3 receptor (H3R).

Furthermore, derivatives of similar spirocyclic structures have been identified as potential inhibitors for various enzymes. Computational studies can help elucidate how these scaffolds orient themselves to form key interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in an enzyme's active site. This understanding is the first step toward rationally designing more potent and selective inhibitors.

Table 1: Examples of Predicted Biological Interactions for Related Spirocyclic Scaffolds

Scaffold/Derivative Class Predicted or Confirmed Biological Target Therapeutic Area
Azaspiro[2.5]octane carboxamide Histamine-3 Receptor (H3R) Neurology
2-oxa-6-azaspiro[3.4]octane Pks13 Thioesterase Domain Infectious Disease (Tuberculosis)
7-oxa-5-azaspiro[3.4]octan-6-one Monoacylglycerol Lipase (B570770) (MAGL) Neurology, Oncology

Optimization of Compound Structure for Desired Interactions

Once an initial "hit" compound is identified, computational chemistry is instrumental in optimizing its structure to enhance its interaction with the biological target. This process, often called structure-based drug design (SBDD), involves modifying the lead compound to improve properties like binding affinity and selectivity.

For spirocyclic scaffolds, optimization can involve several strategies:

Modification of Ring Size and Composition: The size of the rings in the spiro system can be altered to improve the fit within a binding pocket. For example, in the development of monoacylglycerol lipase (MAGL) inhibitors, researchers found that a four-membered azetidine (B1206935) spiro spacer was optimal for potency compared to five- or six-membered rings.

Vectorial Decoration: Functional groups can be added to the carbon or nitrogen atoms of the spirocyclic core. The rigid framework holds these groups in specific spatial orientations, allowing for precise targeting of interactions within the active site.

Leveraging Core Heteroatoms: The inherent oxygen and nitrogen atoms in the this compound core can participate in crucial hydrogen bonding. Optimization studies on a 2-oxa-6-azaspiro[3.4]octane derivative showed that the spiro group's oxygen atom was positioned to form favorable polar interactions within the enzyme's active site, contributing to the compound's potency.

This iterative cycle of computational modeling, chemical synthesis, and biological testing allows chemists to rationally refine a molecule's structure to achieve the desired therapeutic profile.

Cheminformatics and Descriptor Analysis

Cheminformatics involves the use of calculated molecular properties, or "descriptors," to predict a compound's behavior. These descriptors provide a quantitative assessment of characteristics like polarity, lipophilicity, and structural complexity, which are critical for a molecule's potential as a drug.

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is a key descriptor used to forecast a drug's transport properties, including intestinal absorption and its ability to cross the blood-brain barrier. nih.gov It is calculated by summing the surface areas of all polar atoms, primarily oxygen and nitrogen, and any hydrogen atoms attached to them. nih.gov A lower TPSA is generally associated with better membrane permeability. The calculation does not require a 3D molecular geometry, making it a rapid and valuable tool for screening large libraries of virtual compounds. nih.govnih.gov

For an isomer of the target compound, 4-oxa-7-azaspiro[2.5]octane, the calculated TPSA is 21.3 Ų. While the exact value for this compound may vary slightly, this indicates a relatively low polarity, which can be favorable for cell permeability.

LogP Prediction for Lipophilicity Assessment

The partition coefficient (LogP) is the primary measure of a molecule's lipophilicity, or its affinity for a fatty, nonpolar environment versus a watery, polar one. This property is crucial as it influences how a drug is absorbed, distributed, metabolized, and excreted. For this compound, the predicted LogP is -0.022. This value suggests that the compound is hydrophilic, meaning it has a preference for aqueous environments over lipid-like ones.

Analysis of Hydrogen Bond Acceptors and Donors

The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets and its solubility.

Hydrogen Bond Acceptors: These are electronegative atoms (like oxygen or nitrogen) with available lone pairs of electrons.

Hydrogen Bond Donors: These consist of a hydrogen atom bonded to an electronegative atom.

In the structure of this compound, there are two hydrogen bond acceptors (the ether oxygen and the amine nitrogen) and one hydrogen bond donor (the hydrogen atom attached to the nitrogen).

Fraction of sp3-Hybridized Carbons (Fsp3) and its Role in Drug Discovery

The fraction of sp3-hybridized carbons (Fsp3) is a molecular descriptor that quantifies the three-dimensionality of a molecule. It is calculated as the number of sp3 carbons divided by the total carbon count. Over the past decades, a trend towards "flatter," more two-dimensional molecules in screening libraries has been observed. However, increasing a molecule's three-dimensionality by incorporating more sp3 centers is now recognized as a valuable strategy in drug discovery.

A higher Fsp3 value is associated with:

Increased Structural Complexity: Moving away from flat aromatic structures towards more complex, natural product-like shapes.

Improved Binding Specificity: The defined 3D geometry of sp3-rich molecules can lead to more specific and higher-affinity binding to protein targets.

Enhanced Physicochemical Properties: Often leading to better solubility and metabolic profiles.

Spirocycles are particularly effective at increasing the Fsp3 of a molecule. For This compound , all six carbon atoms are sp3-hybridized, giving it an Fsp3 value of 1.0 . This high degree of saturation imparts a rigid, well-defined three-dimensional conformation, making it an excellent starting point for designing drug candidates with improved pharmacological properties.

Table 2: Cheminformatic Descriptors for this compound

Descriptor Value Significance
TPSA (for isomer) 21.3 Ų Predicts good membrane permeability due to low polarity.
LogP -0.022 Indicates the compound is hydrophilic (water-soluble).
Hydrogen Bond Acceptors 2 The oxygen and nitrogen atoms can accept hydrogen bonds.
Hydrogen Bond Donors 1 The N-H group can donate a hydrogen bond.
Fsp3 1.0 High three-dimensionality, favorable for binding specificity.

7 Oxa 4 Azaspiro 2.5 Octane As a Scaffold in Chemical Biology and Medicinal Chemistry Research

Spirocyclic Scaffolds in Drug Discovery and Development

Spirocycles are compounds containing two rings connected by a single common atom. This structural feature confers a distinct three-dimensional geometry that is increasingly sought after in modern drug design.

Advantages of Spirocycles in Modulating Molecular Three-Dimensionality

The introduction of spirocyclic scaffolds into drug candidates offers a significant advantage due to their inherent three-dimensionality. tandfonline.com This allows for the precise spatial arrangement of functional groups, enabling more effective interactions with the complex, three-dimensional binding sites of biological targets like proteins. tandfonline.comtandfonline.com Unlike flat, aromatic systems, the rigid nature of many spirocycles, particularly those with smaller rings, helps to lock the molecule into a limited number of well-defined conformations. tandfonline.com This conformational restriction can lead to a better fit with the target receptor or enzyme.

The increased sp3 character of spirocycles, often measured by the fraction of sp3 hybridized carbons (Fsp3), is a key descriptor of molecular complexity and three-dimensionality. tandfonline.combldpharm.com A higher Fsp3 value is generally associated with improved clinical success rates for drug candidates. bldpharm.com This is because the three-dimensional shape can lead to better interactions with biological targets. tandfonline.com

Influence on Compound Potency, Selectivity, and Pharmacokinetic Properties

The unique structural features of spirocycles can have a profound impact on a compound's biological activity and its behavior in the body. The introduction of a spirocyclic moiety can improve a compound's potency, selectivity, and pharmacokinetic (PK) properties. bldpharm.com

By replacing more flexible parts of a molecule with a rigid spirocyclic scaffold, it is possible to maintain the optimal orientation of functional groups for binding, which can enhance potency. tandfonline.com Furthermore, this rigidity can also improve selectivity, the ability of a drug to bind to its intended target over other, potentially off-target, proteins. For instance, replacing a piperazine (B1678402) ring with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in a significant increase in selectivity for PARP-1. bldpharm.com

Spirocycles can also positively influence a compound's pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). tandfonline.com The increased sp3 character of spirocycles is often linked to better water solubility compared to their aromatic counterparts. tandfonline.com Additionally, incorporating spirocyclic scaffolds can improve metabolic stability, meaning the compound is less likely to be broken down by enzymes in the body before it can exert its therapeutic effect. bldpharm.com

Applications of 7-Oxa-4-azaspiro[2.5]octane Derivatives in Receptor and Enzyme Modulation

The this compound scaffold has proven to be a valuable building block in the design of molecules that can modulate the activity of various receptors and enzymes, leading to potential treatments for a range of diseases.

Histamine-3 Receptor (H3R) Antagonist Development based on Azaspiro[2.5]octane Carboxamide Scaffold

A series of potent and selective antagonists for the histamine-3 receptor (H3R) have been developed using an azaspiro[2.5]octane carboxamide scaffold. acs.org H3R antagonists are of interest for their potential in treating various central nervous system disorders. researchgate.net Modifications to the azaspiro[2.5]octane core were well-tolerated, leading to the discovery of compounds with nanomolar potency in functional assays. acs.orgresearchgate.net One exemplary compound from this series demonstrated high selectivity and was effective in an animal model of cognition. acs.org

Intermediates for LRRK2 Kinase Inhibitory Activity Research

Derivatives of this compound have been utilized as key intermediates in the synthesis of inhibitors for the Leucine-rich repeat kinase 2 (LRRK2). evitachem.com Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease, making LRRK2 kinase a significant therapeutic target. google.comnih.gov The development of small molecule inhibitors of LRRK2 kinase activity is a promising strategy for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. google.com

GPR43 Receptor Agonist Activity Studies

The this compound scaffold has also been implicated in the study of G protein-coupled receptor 43 (GPR43) agonists. GPR43 is involved in metabolic pathways, and its modulation is being explored for the treatment of conditions like diabetes and obesity.

IRAK4 and IDH Inhibitory Activity Investigations

The this compound scaffold has been identified as a versatile building block in the synthesis of molecules with potential therapeutic applications. Derivatives of this compound have been investigated for their inhibitory activity against key enzymes implicated in disease, such as Interleukin-1 receptor-associated kinase 4 (IRAK4) and Isocitrate Dehydrogenase (IDH).

Derivatives of this compound have been linked to the inhibition of IRAK4, a critical component in inflammatory signaling pathways. This suggests a potential for the development of anti-inflammatory agents based on this scaffold.

In the realm of oncology, mutant isocitrate dehydrogenase (IDH) enzymes are attractive therapeutic targets. A patent for novel tricyclic compounds as inhibitors of mutant IDH enzymes includes "(4-oxa-7-azaspiro[2.5]octane)" as a spiro bicyclic moiety, highlighting its relevance in the design of potential cancer therapeutics. google.com

Potential as M4 Receptor Agonists (e.g., 5-oxa-2-azaspiro[3.4]octane derivatives)

The exploration of spiro compounds extends to the field of neuroscience, where derivatives of related spiro systems are being investigated as potential treatments for neurological and psychiatric disorders. Specifically, derivatives of 5-oxa-2-azaspiro[3.4]octane have emerged as promising M4 muscarinic acetylcholine (B1216132) receptor agonists. nih.govgoogle.com The M4 receptor is a key target for the treatment of psychosis and cognitive deficits associated with conditions like schizophrenia.

The development of selective M4 receptor agonists has been a challenge due to the high homology among muscarinic receptor subtypes. nih.gov However, the unique structural features of 5-oxa-2-azaspiro[3.4]octane derivatives have enabled the identification of selective agonists. nih.gov Patents have been filed for these derivatives, underscoring their potential in the treatment of central nervous system diseases. google.comtandfonline.com

Spiro SystemTargetTherapeutic PotentialReference
5-oxa-2-azaspiro[3.4]octane derivativesM4 muscarinic acetylcholine receptorTreatment of psychosis and cognitive disorders nih.govgoogle.com

Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists using Related Spiro Systems (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane)

In the quest for safer and more effective analgesics, researchers have explored dual-target ligands. A notable example involves derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane system, which have been designed as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. nih.govacs.orgacs.org This dual-action mechanism is intended to provide pain relief while potentially mitigating some of the undesirable side effects associated with traditional opioid agonists. nih.govacs.org

One of the lead compounds from this series, 15au, demonstrated a balanced profile of MOR agonism and σ1R antagonism, showing potent analgesic activity in preclinical models. nih.govacs.org Further optimization led to the discovery of compound EST73502, a clinical candidate for the treatment of pain. researchgate.nettandfonline.com

Spiro SystemTargetsCompound ExampleBiological ActivityReference
1-oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor (Agonist) and σ1 Receptor (Antagonist)15auPotent analgesic activity nih.govacs.org
EST73502Clinical candidate for pain treatment researchgate.nettandfonline.com

Exploration of Biological Activities at a Molecular Level

The unique structural motifs of spiro compounds have prompted broad investigations into their biological activities at the molecular level, revealing potential applications in various therapeutic areas.

Antibacterial Activity Investigations (e.g., 1-oxa-6-azaspiro[2.5]octane derivatives, spiro compounds generally)

The rise of antibiotic resistance has fueled the search for novel antibacterial agents. Spiro compounds have emerged as a promising class of molecules in this regard. For instance, the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives involves an intermediate, 6-phenethyl-1-oxa-6-azaspiro[2.5]octane, highlighting the utility of such scaffolds in building potential therapeutic agents. acs.org Research has also shown that some spiro compounds possess inherent antimicrobial properties. smolecule.com

A study on bicyclic isoxazoline (B3343090) derivatives, which include a spiro-fused cyclooctane (B165968) residue, revealed activity against the influenza A virus, and these compounds were also screened for antibacterial and antifungal properties. nih.gov

Antitumor/Anticancer Activity Research (general spiro compounds)

Spiro compounds represent a significant and promising class of frameworks in the development of anticancer agents. nih.gov Their diverse structures have been explored for their cytotoxic effects against various cancer cell lines.

Spiro-acridine compounds, for example, have demonstrated antitumor effects through mechanisms that include the induction of apoptosis and anti-angiogenic actions. iiarjournals.org One such compound, AMTAC-19, showed significant cytotoxicity in HCT-116 colorectal carcinoma cells. mdpi.com

Furthermore, novel spiro-pyrrolopyridazine derivatives have been evaluated as anticancer compounds. One derivative, SPP10, exhibited potent cytotoxicity against MCF-7, H69AR, and PC-3 cancer cells with low IC50 values and also demonstrated EGFR kinase inhibitory activity. acs.org The antiproliferative activities of other spirocycles have been tested against human cancer cell lines such as HCT116, PC3, HL60, and SNB19. mdpi.com

Spiro Compound ClassExample CompoundCancer Cell LineIC50 (µM)Reference
Spiro-pyrrolopyridazineSPP10MCF-72.31 ± 0.3 acs.org
Spiro-pyrrolopyridazineSPP10H69AR3.16 ± 0.8 acs.org
Spiro-pyrrolopyridazineSPP10PC-34.2 ± 0.2 acs.org
Spiro-acridineAMTAC-19HCT-11610.35 ± 1.66 mdpi.com

Anti-inflammatory and Neuroprotective Effects (general spiro compounds)

The biological activities of spiro compounds also extend to anti-inflammatory and neuroprotective effects. Spirosteroid analogues, for instance, have been synthesized and evaluated for their potential to protect neuronal cells and reduce inflammation. nih.govresearchgate.net One synthetic spirosteroid analogue, (25R)-5α-spirostan-3,6-one (S15), was found to protect PC12 cells in in vitro models of ischemia and inhibit the production of nitric oxide and interleukin-1β in microglia. researchgate.net

In another study, a spiro-compound isolated from cannabis flowers, Cannabispirenone A, demonstrated neuroprotective effects against NMDA-induced excitotoxicity. nih.gov It was shown to increase cell survival, decrease the production of reactive oxygen species, and reduce lipid peroxidation and intracellular calcium levels. nih.gov The neuroprotective activity of Cannabispirenone A was found to be concentration-dependent. nih.gov

Spiro CompoundBiological EffectKey FindingsReference
(25R)-5α-spirostan-3,6-one (S15)Anti-inflammatory and NeuroprotectiveProtected PC12 cells from ischemia-related damage and inhibited inflammatory mediators. researchgate.net
Cannabispirenone ANeuroprotectiveProtected against NMDA-induced excitotoxicity by reducing oxidative stress and intracellular calcium. nih.gov

Inhibitory Activity against Protein Synthesis (e.g., 1-oxa-6-azaspiro[2.5]octane derivatives)

The investigation into the biological activities of spirocyclic compounds has explored a wide range of therapeutic targets. A related isomer, 1-oxa-6-azaspiro[2.5]octane, has been utilized as a versatile building block in the synthesis of various biologically active molecules. For instance, derivatives of this scaffold have been instrumental in developing AMP-activated protein kinase (AMPK) activators, inhibitors of hemozoin formation, and ubiquitin-specific protease 7 (USP7) inhibitors.

Furthermore, synthetic routes starting from 1-oxa-6-azaspiro[2.5]octane intermediates have led to the creation of potent dual μ-opioid receptor agonists and σ1 receptor antagonists, which have been investigated for the treatment of pain. acs.org However, based on currently available scientific literature, there is no direct evidence to suggest that derivatives of 1-oxa-6-azaspiro[2.5]octane exhibit inhibitory activity against protein synthesis. Research has predominantly focused on other classes of biological targets.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The this compound core is a privileged scaffold in medicinal chemistry, primarily because its rigid structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For analogues of this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The utility of this scaffold is evident in its incorporation into inhibitors targeting various proteins implicated in disease. For example, the this compound moiety has been integrated into molecules designed as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease research. It has also been used as a key structural element in the development of antagonists for the α4β7 integrin, a protein involved in inflammatory diseases. google.comgoogle.comgoogle.com

While comprehensive, publicly available SAR data tables for a single target are limited, the recurring use of this scaffold allows for the elucidation of general SAR principles. The primary role of the this compound group is often to serve as a rigid anchor that projects appended functional groups into specific binding pockets of a target protein. The nitrogen atom within the ring system provides a convenient point for chemical modification, allowing chemists to attach various side chains to probe the chemical space within the target's binding site.

The general SAR exploration for inhibitors incorporating this scaffold often involves:

Substitution at the Nitrogen Atom: The secondary amine of the core this compound is a key handle for derivatization. Attaching different aryl, heteroaryl, or alkyl groups at this position directly influences the compound's interaction with the target protein. The nature of this substituent is critical for achieving desired potency and selectivity.

Stereochemistry: The spirocyclic nature of the scaffold introduces chirality. The absolute stereochemistry of the molecule can have a profound impact on biological activity, as one enantiomer often fits more snugly into a chiral binding site than the other.

Modification of the Core Structure: While less common, modifications to the oxetane (B1205548) or aziridine (B145994) rings can be explored to fine-tune the compound's physical properties, such as solubility and metabolic stability.

The table below conceptualizes the general SAR approach for analogues of this compound based on its application in various inhibitor design programs.

Scaffold Position Modification Type Observed/Expected Impact on Activity
Nitrogen Atom (Position 4) Addition of various substituted aryl or heteroaryl ringsModulates binding affinity and selectivity by interacting with specific residues in the target's binding pocket.
Spiro Center Introduction of specific stereoisomersCan lead to significant differences in potency, with one enantiomer often being much more active.
Oxetane Ring Bioisosteric replacement or substitutionCan alter physicochemical properties like solubility and metabolic stability.

These studies underscore the importance of the this compound scaffold as a foundational element in modern drug discovery, providing a robust framework for the development of new, highly specific, and potent therapeutic agents.

Future Research Directions and Outlook for 7 Oxa 4 Azaspiro 2.5 Octane Chemistry

Development of Novel Synthetic Routes and Stereoselective Synthesis

Current synthetic strategies provide a solid basis for producing 7-oxa-4-azaspiro[2.5]octane and its derivatives. One established method begins with 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, proceeding through substitution, hydrogenation, cyclization, and reduction steps. Other routes involve the reaction of intermediates like 2,4-dimethoxybenzyl chloride with a suitable azaspiro compound or the ring-opening of an epoxide with (1-aminocyclopropyl)methanol. evitachem.comgoogle.com

Future research will likely focus on creating more efficient, cost-effective, and environmentally benign synthetic pathways. The development of one-pot syntheses or flow chemistry processes could significantly streamline production. A major area for advancement lies in stereoselective synthesis. Since biological activity is often dependent on specific stereoisomers, developing methods for asymmetric synthesis is crucial. google.comgoogle.com This could involve the design of novel chiral catalysts or the use of chiral auxiliaries to control the stereochemistry during the formation of the spirocyclic core. Furthermore, refining techniques for the resolution of racemates, such as chiral high-performance liquid chromatography (HPLC), will remain an important strategy. google.comgoogle.com

Exploration of Diverse Functionalization Strategies

The this compound scaffold serves as an excellent starting point for creating diverse chemical libraries for screening. activate-scientific.com The nitrogen atom in the morpholine (B109124) ring is a key handle for functionalization, as seen in its use in coupling reactions to produce complex molecules like CB2 receptor agonists and sepiapterin (B94604) reductase inhibitors. googleapis.comepo.org

The outlook for functionalization is expansive. Future efforts will likely target selective C-H functionalization on the carbon framework, a cutting-edge area of chemistry that allows for direct modification of the scaffold without pre-installed functional groups. This would enable the introduction of a wide array of substituents to finely tune the molecule's properties. Research into orthogonal protecting group strategies will also be vital, allowing for sequential and controlled modification at different positions on the molecule. This will facilitate the creation of highly complex derivatives for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery. activate-scientific.com

Integration into Fragment-Based Drug Discovery and Covalent Inhibition Approaches

The inherent properties of this compound make it an ideal candidate for modern drug discovery paradigms. Its conformational rigidity and three-dimensional character are highly valued in fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target; these hits are then grown or linked to create more potent leads. The spirocyclic core of this compound provides an excellent starting point for fragment elaboration. activate-scientific.com

A promising future direction is the development of covalent inhibitors based on this scaffold. Mention of its use in forming "covalent complexes" suggests this potential. google.comepo.org Research could focus on strategically attaching electrophilic "warheads" to the spirocycle. These warheads would be designed to form a permanent covalent bond with a specific nucleophilic amino acid residue (like cysteine or lysine) in a target protein's binding site. This approach can lead to drugs with increased potency, prolonged duration of action, and the ability to overcome drug resistance.

Application in Advanced Materials Science and Chemical Biology Tools

While primarily explored in medicinal chemistry, the unique structure of this compound suggests potential applications in other fields. It has been categorized as a building block for materials science and polymer science. bldpharm.combldpharm.com Future investigations could explore its use as a monomer to create novel polymers. The rigidity and defined stereochemistry of the spirocycle could impart unique thermal, mechanical, or optical properties to the resulting materials. Its potential inclusion in the synthesis of Covalent Organic Frameworks (COFs) is another exciting avenue, potentially leading to materials with high porosity and stability for applications in catalysis or gas storage. fluorochem.co.uk

In the realm of chemical biology, derivatives of this compound can be developed into powerful research tools. By attaching reporter tags such as fluorophores, biotin, or photo-activatable crosslinkers, scientists can create chemical probes. These probes would be invaluable for studying the biological pathways associated with this scaffold, enabling researchers to identify its molecular targets, visualize its distribution within cells, and elucidate its mechanism of action.

Targeting Emerging Biological Pathways and Diseases

Derivatives of this compound have already been investigated for a wide range of biological targets and diseases, demonstrating its versatility. This includes inhibitors of α4β7 integrin for inflammatory bowel disease, LRRK2 for Parkinson's disease, and USP7 for cancer. google.comgoogle.comgoogle.com

The future outlook involves systematically screening libraries of its derivatives against a wider array of emerging biological targets. This could uncover novel therapeutic applications in areas of unmet medical need. Given that its derivatives have shown activity against targets in oncology, inflammation, and neurodegeneration, there is significant potential for discovering compounds that modulate novel pathways in these and other disease areas. google.comgoogleapis.comepo.org Furthermore, the rigid scaffold could be exploited in polypharmacology, where a single molecule is intentionally designed to interact with multiple targets to achieve a superior therapeutic effect or to combat drug resistance.

Biological Target/PathwayAssociated Disease AreaReference(s)
α4β7 IntegrinInflammatory Diseases (e.g., IBD) google.comgoogle.comgoogle.com
LRRK2 KinaseParkinson's Disease
GPR43 ReceptorsMetabolic Diseases
CB2 ReceptorPain, Atherosclerosis, Glaucoma googleapis.com
USP7Cancer google.com
Sepiapterin Reductase (SPR)Pain epo.org
LSD1Cancer, Autoimmune Disorders google.com
Indoleamine 2,3-dioxygenaseCancer epo.org

Computational Chemistry for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool for modern drug discovery, and its application to the this compound system holds great promise. The scaffold's conformational rigidity is a significant advantage for computational modeling, as it reduces the complexity and uncertainty of predicting binding poses.

Future research will heavily rely on computational methods for several purposes:

Rational Design: Molecular docking simulations will be used to predict how novel derivatives of the spirocycle bind to target proteins, allowing for the rational design of more potent and selective inhibitors.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened in silico against structural models of disease-relevant proteins to identify promising initial hits.

Lead Optimization: Computational tools will be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of derivatives. This allows chemists to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. Quantum mechanics calculations can also be employed to understand the electronic properties of the scaffold and guide functionalization strategies.

Q & A

Q. How can researchers optimize the synthesis of 7-Oxa-4-azaspiro[2.5]octane to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic experimental design. Start with a factorial approach to test variables such as reaction temperature, solvent polarity, and catalyst loading. For example, continuous-flow microreactor systems (as demonstrated for analogous spiro compounds) can enhance reproducibility and reduce side reactions . Characterization via NMR, HPLC, and mass spectrometry should be prioritized to confirm structural integrity and purity . Statistical tools like Design of Experiments (DoE) can identify critical parameters affecting yield .

Q. What are the key challenges in characterizing this compound’s stereochemistry and conformational dynamics?

  • Methodological Answer : Use advanced spectroscopic techniques such as NOESY NMR to analyze spatial arrangements of atoms. Computational modeling (e.g., DFT calculations) can predict stable conformers and guide experimental validation. For novel derivatives, X-ray crystallography remains the gold standard for unambiguous stereochemical assignment .

Q. How should researchers integrate theoretical frameworks into studies on this compound’s reactivity?

  • Methodological Answer : Link experiments to established theories like Frontier Molecular Orbital (FMO) theory to predict regioselectivity in reactions. For example, spiro compounds’ strain energy and electronic effects can be modeled to explain unusual reactivity patterns . Validate hypotheses through kinetic studies and isotopic labeling.

Q. What strategies ensure a rigorous literature review for this compound?

  • Methodological Answer : Use databases like SciFinder and Reaxys with search terms including "spirocyclic ethers," "azaspiro compounds," and "oxa-azaspiro synthesis." Prioritize peer-reviewed journals over patents. Cross-reference citations in foundational papers (e.g., Schmitz et al. ) to trace methodological evolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Conduct meta-analysis of published data to identify variables causing discrepancies (e.g., solvent purity, catalyst aging). Reproduce key experiments under controlled conditions and use standardized characterization protocols . Bayesian statistical analysis may quantify uncertainty in conflicting results .

Q. What computational tools are best suited for predicting this compound’s behavior in complex reaction systems?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with machine learning (ML) algorithms to model reaction pathways. Tools like COMSOL Multiphysics can simulate continuous-flow systems, while Gaussian or ORCA packages optimize transition states . Validate predictions with in situ FTIR or Raman spectroscopy .

Q. How can interdisciplinary approaches enhance applications of this compound in drug discovery?

  • Methodological Answer : Collaborate with pharmacologists to design structure-activity relationship (SAR) studies. Use high-throughput screening (HTS) to assess bioactivity, and pair results with cheminformatics tools (e.g., QSAR models) to prioritize derivatives. Ensure alignment with regulatory guidelines for novel spiro compounds .

Q. What methodologies address the stability of this compound under varying environmental conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., ICH Q1A guidelines) under stress conditions (heat, light, humidity). Monitor degradation via LC-MS and identify degradation products. Use kinetic modeling to extrapolate shelf-life .

Q. How can researchers ensure reproducibility in scaled-up synthesis protocols?

  • Methodological Answer : Adopt Quality by Design (QbD) principles, defining Critical Quality Attributes (CQAs) and Process Parameters (CPPs). Use microreactors for seamless scale-up, as demonstrated for structurally similar compounds . Implement real-time Process Analytical Technology (PAT) for quality control .

Q. What novel applications of this compound are theoretically plausible but experimentally underexplored?

  • Methodological Answer :
    Explore its potential as a chiral ligand in asymmetric catalysis or as a scaffold in supramolecular chemistry. Computational docking studies can predict host-guest interactions, while combinatorial libraries enable rapid empirical testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.